molecular formula C22H14N4OS B7535613 14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

Cat. No.: B7535613
M. Wt: 382.4 g/mol
InChI Key: HJDKSNQHQQXDMN-UHFFFAOYSA-N
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Description

14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one is a complex organic compound featuring a unique structure with multiple rings and heteroatoms. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one typically involves multi-step organic reactions. Key steps may include the formation of the thiophene ring through condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other steps may involve cyclization and functional group transformations to achieve the final complex structure.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one involves its interaction with specific molecular targets and pathways. The thiophene ring and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one stands out due to its complex structure, which includes multiple rings and heteroatoms. This complexity provides unique chemical and biological properties that are not found in simpler thiophene derivatives.

Properties

IUPAC Name

14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4OS/c1-25-15-9-4-2-7-13(15)19(27)18-21(25)24-20(17-11-6-12-28-17)26-16-10-5-3-8-14(16)23-22(18)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDKSNQHQQXDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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